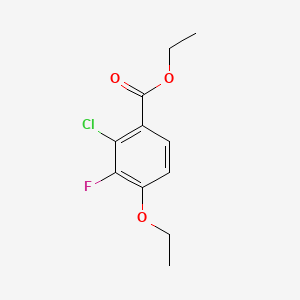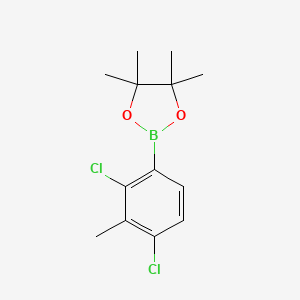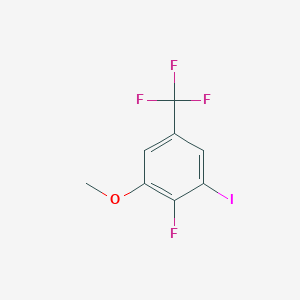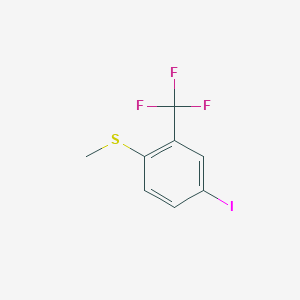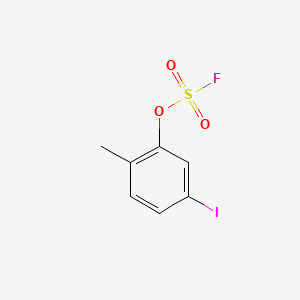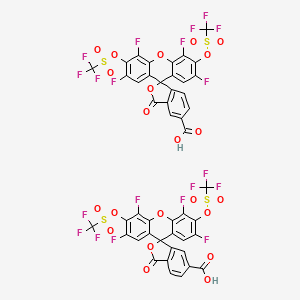
HKSOX-1 (5/6-mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HKSOX-1 (5/6-mixture) is a fluorescent probe used for imaging and detecting endogenous superoxide in live cells and in vivo. This compound exhibits excellent selectivity and sensitivity towards superoxide anion radicals, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HKSOX-1 (5/6-mixture) involves the reaction of specific precursors under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and typically provided by the manufacturers .
Industrial Production Methods
Industrial production of HKSOX-1 (5/6-mixture) follows stringent protocols to ensure high purity and consistency. The compound is synthesized in specialized facilities equipped to handle the complex chemical reactions and purification processes required .
Chemical Reactions Analysis
Types of Reactions
HKSOX-1 (5/6-mixture) primarily undergoes reactions with superoxide anion radicals. The compound reacts with these radicals in potassium phosphate buffer at 25°C, resulting in a dramatic time-dependent fluorescence increase .
Common Reagents and Conditions
Reagents: Potassium phosphate buffer, superoxide anion radicals.
Conditions: 25°C, pH range of 2.2-8.8.
Major Products
The major product formed from the reaction of HKSOX-1 (5/6-mixture) with superoxide anion radicals is a fluorescent compound that exhibits a significant increase in fluorescence intensity .
Scientific Research Applications
HKSOX-1 (5/6-mixture) is widely used in scientific research for imaging and detecting endogenous superoxide in live cells and in vivo. Its applications span various fields, including:
Chemistry: Used as a probe to study oxidative stress and reactive oxygen species.
Biology: Helps in visualizing superoxide production in cellular models.
Medicine: Assists in understanding the role of superoxide in diseases and developing potential therapeutic strategies.
Industry: Utilized in the development of diagnostic tools and research assays .
Comparison with Similar Compounds
Similar Compounds
HKSOX-1r (5/6-mixture): A similar fluorescent probe used for imaging and detecting endogenous superoxide in live cells and in vivo.
HKSOX-1m (5/6-mixture): A mitochondria-targeting fluorescent probe with similar selectivity and sensitivity towards superoxide anion radicals.
Uniqueness
HKSOX-1 (5/6-mixture) stands out due to its excellent selectivity and sensitivity towards superoxide anion radicals, making it a highly reliable tool for detecting and imaging superoxide in various research applications .
Properties
Molecular Formula |
C46H12F20O22S4 |
|---|---|
Molecular Weight |
1424.8 g/mol |
IUPAC Name |
2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |
InChI |
InChI=1S/2C23H6F10O11S2/c24-11-4-9-15(13(26)17(11)43-45(37,38)22(28,29)30)41-16-10(5-12(25)18(14(16)27)44-46(39,40)23(31,32)33)21(9)8-2-1-6(19(34)35)3-7(8)20(36)42-21;24-11-4-9-15(13(26)17(11)43-45(37,38)22(28,29)30)41-16-10(5-12(25)18(14(16)27)44-46(39,40)23(31,32)33)21(9)8-3-6(19(34)35)1-2-7(8)20(36)42-21/h2*1-5H,(H,34,35) |
InChI Key |
QVSQZVFWZINRLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F)OC2=O.C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


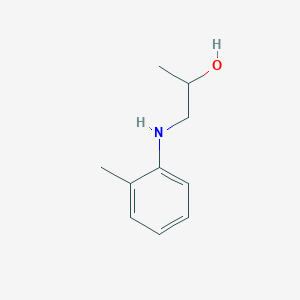
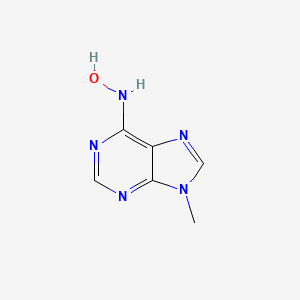
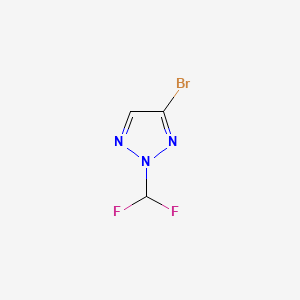
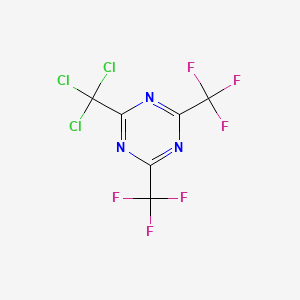
![6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo-](/img/structure/B14021383.png)
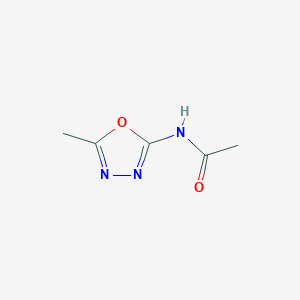
![Ethyl 6-(benzyloxy)-5-oxo-4,5-dihydrothieno[3,2-B]pyridine-7-carboxylate](/img/structure/B14021386.png)
